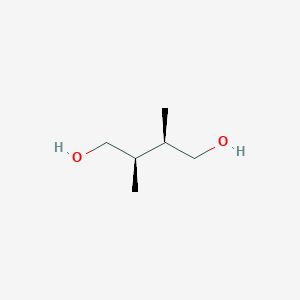

(2R,3R)-2,3-Dimethyl-1,4-butanediol

Description

Properties

CAS No. |

127253-15-0 |

|---|---|

Molecular Formula |

C6H14O2 |

Molecular Weight |

118.17 g/mol |

IUPAC Name |

(2R,3R)-2,3-dimethylbutane-1,4-diol |

InChI |

InChI=1S/C6H14O2/c1-5(3-7)6(2)4-8/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 |

InChI Key |

SKQUTIPQJKQFRA-WDSKDSINSA-N |

Isomeric SMILES |

C[C@@H](CO)[C@@H](C)CO |

Canonical SMILES |

CC(CO)C(C)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2r,3r 2,3 Dimethyl 1,4 Butanediol

Resolution-Based Approaches

A common strategy to obtain (2R,3R)-2,3-dimethyl-1,4-butanediol involves the separation of a racemic mixture of a suitable precursor, followed by chemical transformation.

Resolution of Racemic 2,3-Dimethylsuccinic Acid

The resolution of racemic 2,3-dimethylsuccinic acid is a key step in this approach. This dicarboxylic acid exists as a racemic mixture of (2R,3R) and (2S,3S) enantiomers, along with a meso-isomer. sigmaaldrich.comnih.gov

The classical method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.orglibretexts.orgwikipedia.org In the case of racemic 2,3-dimethylsuccinic acid, a chiral amine is typically used as the resolving agent. libretexts.orglibretexts.org The process involves the following steps:

Salt Formation: The racemic 2,3-dimethylsuccinic acid is reacted with an enantiomerically pure chiral base, such as brucine, strychnine, quinine, or a synthetic chiral amine like (R)-1-phenylethylamine. libretexts.orglibretexts.org This reaction produces a mixture of two diastereomeric salts: [(2R,3R)-acid · (R)-base] and [(2S,3S)-acid · (R)-base].

Fractional Crystallization: Diastereomers have different physical properties, including solubility. libretexts.orgwikipedia.org This difference is exploited to separate them by fractional crystallization. The mixture of diastereomeric salts is dissolved in a suitable solvent, and the less soluble diastereomer crystallizes out of the solution upon cooling or concentration. wikipedia.orgsemanticscholar.org The efficiency of this separation can be influenced by the choice of solvent and the number of recrystallization steps performed. wikipedia.org

Liberation of the Enantiomer: After separation, the pure diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure 2,3-dimethylsuccinic acid. libretexts.orglibretexts.org

The selection of the chiral resolving agent is crucial and often requires empirical testing to find the one that provides the best separation. wikipedia.org

Once the enantiomerically pure (2R,3R)-2,3-dimethylsuccinic acid is obtained, it is converted to the target diol. A common method involves a two-step process:

Esterification: The (2R,3R)-2,3-dimethylsuccinic acid is first converted to its corresponding dimethyl ester, dimethyl (2R,3R)-2,3-dimethylsuccinate. This is typically achieved by reaction with methanol (B129727) in the presence of an acid catalyst.

Reduction: The resulting dimethyl ester is then reduced to this compound. This reduction can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). researchgate.net Alternatively, catalytic hydrogenation over specific catalysts, like rhenium supported on copper-containing mesoporous carbon, has been shown to be effective for the conversion of dimethyl succinate (B1194679) to 1,4-butanediol (B3395766). nih.gov

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed.

Diastereoselective Alkylation of Chiral N-Acylnorbornene Sultams

One method for the asymmetric synthesis of this compound involves the diastereoselective alkylation of chiral N-acylnorbornene sultams. researchgate.net This approach provides a high degree of stereocontrol. The key steps are:

Acylation: A chiral sultam, a type of sulfonamide, is acylated to introduce the desired propionyl group.

Diastereoselective Alkylation: The enolate of the N-propionyl sultam is generated and then alkylated. The bulky chiral auxiliary directs the approach of the electrophile, leading to a highly diastereoselective reaction.

Removal of the Auxiliary and Reduction: The chiral auxiliary is subsequently cleaved, and the resulting carboxylic acid derivative is reduced to the final diol, this compound.

This method has been successfully applied to the synthesis of various chiral 1,4-diols and their derivatives. researchgate.net

Utilizing 5-(l-Menthyloxy)-2(5H)-furanone Derivatives

Another chiral auxiliary-based approach employs 5-(l-menthyloxy)-2(5H)-furanone derivatives. This method leverages the stereodirecting effect of the l-menthyloxy group to introduce the desired stereochemistry. The synthesis generally proceeds through the following sequence:

Conjugate Addition: A methyl group is introduced via a conjugate addition reaction to the furanone ring, with the stereochemistry being controlled by the chiral auxiliary.

Further Elaboration: The resulting intermediate undergoes further chemical transformations to introduce the second methyl group and convert the furanone ring into the 1,4-butanediol backbone.

Cleavage of the Auxiliary: Finally, the l-menthyloxy auxiliary is removed to yield the enantiomerically pure this compound.

This strategy has proven effective for the synthesis of various chiral butanolides and related structures.

Sequential Treatment with Organolithium and Iodomethane

A robust method for the asymmetric synthesis of 1,3- and 1,3,4-substituted pyrrolidines utilizes chiral 1,4-ditosylates as key intermediates, which can be derived from precursors synthesized through diastereoselective alkylation. This general approach highlights the utility of organolithium reagents in stereocontrolled alkylation reactions. In a related context, the addition of organolithium species to chiral trifluoromethyl oxazolidines (Fox) provides a highly diastereoselective route to enantiopure trifluoromethyl β-amino alcohols. researchgate.net

Desulfurization and Reduction Steps

A common feature in syntheses employing sulfur-containing chiral auxiliaries is a subsequent desulfurization step. For instance, enantiomerically pure sultams have been synthesized from a tricyclic sultone and used as chiral auxiliaries in asymmetric Diels-Alder reactions. researchgate.net Following the key stereodetermining step, the auxiliary is typically removed. While not explicitly detailed for this compound in the provided context, a hypothetical route could involve the use of a chiral sultam to direct the formation of a succinic acid derivative. Subsequent reduction of the carboxylic acid functionalities and desulfurization would yield the target diol.

Oxidative Homocoupling of Chiral N-Acyloxazolidinones

A highly effective and stereoselective method for the synthesis of this compound is the oxidative homocoupling of chiral N-acyloxazolidinones. researchgate.netnih.gov This strategy involves the coupling of two molecules of a chiral N-propionyl oxazolidinone to form a C2-symmetric dicarbonyl compound, which is then reduced to the target diol.

Specifically, the lithium enolate of (4S)-isopropyl-3-propionyl-2-oxazolidinone can be subjected to oxidative homocoupling to produce the corresponding (2R,3R)-dimethylsuccinyl derivative. researchgate.netnih.gov Subsequent reduction of the dicarbonyl compound affords this compound.

Mechanistic Insights into Stereoselectivity

The high stereoselectivity observed in the oxidative homocoupling of lithium enolates of (4S)-3-(3-arylpropanoyl)-4-isopropyl-2-oxazolidinones can be explained by a radical coupling mechanism. nih.gov The chiral auxiliary directs the approach of the two radical intermediates, favoring the formation of the R,R-dimer. In contrast, the oxidative coupling of (4R, 5S)-1-(3-arylpropanoyl)-3,4-dimethyl-5-phenyl-2-imidazolidinones with LDA-I2 proceeds primarily through an S_N2 mechanism, leading to the R,S-dimer. nih.gov This highlights the crucial role of the chiral auxiliary and the reaction conditions in determining the stereochemical outcome.

Role of Oxidants in Homocoupling Reactions

A variety of oxidants can be employed to effect the oxidative homocoupling of the lithium enolates of chiral N-acyloxazolidinones. researchgate.netnih.gov Commonly used oxidants that have been shown to stereoselectively produce the R,R-dimers include titanium tetrachloride (TiCl₄), (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), and copper(II) chloride (CuCl₂). nih.gov The choice of oxidant can influence the reaction efficiency and yield.

| Oxidant | Outcome |

| TiCl₄ | Stereoselective formation of R,R-dimers |

| PhI(OAc)₂ | Stereoselective formation of R,R-dimers |

| CuCl₂ | Stereoselective formation of R,R-dimers |

| I₂ (with LDA) | Predominantly R,S-dimers via S_N2 mechanism |

Table 1: Effect of Oxidant on Stereoselectivity of Homocoupling Reactions. nih.gov

Applications of 2r,3r 2,3 Dimethyl 1,4 Butanediol in Asymmetric Synthesis

Precursor for Novel Asymmetric Catalysts and Chiral Ligands

The C₂-symmetric backbone of (2R,3R)-2,3-Dimethyl-1,4-butanediol is a foundational structural motif for a variety of chiral ligands used in asymmetric catalysis. The hydroxyl groups serve as convenient handles for modification and incorporation into larger, more complex ligand frameworks. These ligands are designed to coordinate with metal centers, creating a chiral environment that can induce high levels of enantioselectivity in a wide range of chemical reactions.

For instance, derivatives of C₂-symmetric diols are integral to the synthesis of chiral phosphine (B1218219) ligands, which are pivotal in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. The stereogenic centers of the diol backbone effectively bias the spatial arrangement of the ligand, influencing the trajectory of substrates approaching the catalytic metal center and thereby favoring the formation of one enantiomer over the other.

Research has demonstrated the conversion of chiral diols into sophisticated ligands for metal-catalyzed processes. While direct synthesis of a named catalyst from this compound requires specific citation, the principle is well-established with analogous C₂-symmetric diols like tartrate derivatives, which are used to create TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). These TADDOLs and their derivatives are effective in controlling stereochemistry in reactions such as Diels-Alder cycloadditions and aldol (B89426) reactions. The structural similarity and shared C₂-symmetry of this compound make it a prime candidate for developing novel ligand architectures.

Role in Natural Product Synthesis

The defined stereochemistry of this compound makes it an important chiral pool starting material for the total synthesis of complex natural products. Its structure can be incorporated wholly or in part into a target molecule, or it can be used to set key stereocenters that are retained throughout a synthetic sequence.

A significant application of the (2R,3R)-dimethylbutane framework is in the synthesis of dibenzylbutane and dibenzylbutyrolactone lignans (B1203133), a class of natural products with diverse biological activities. Research has shown that optically active lignans can be synthesized from chiral R,R-dimers obtained through oxidative coupling reactions. researchgate.net For example, the synthesis of (-)-dihydrocubebin and (-)-dimethylsecoisolariciresinol, which are dibenzylbutanediol lignans, has been accomplished using intermediates derived from a chiral template that establishes the required (2R,3R) stereochemistry at the core of the molecule. researchgate.net The synthesis relies on installing the correct stereocenters early, using a building block conceptually related to this compound, to guide the stereochemical outcome of the final product. researchgate.net

Table 1: Examples of Lignans Synthesized Using (2R,3R)-Stereocontrol

| Natural Product | Class | Key Stereochemical Feature |

| (-)-Hinokinin | Dibenzylbutyrolactone Lignan | (3R,4R)-configuration |

| (-)-Dimethylmatairesinol | Dibenzylbutyrolactone Lignan | (3R,4R)-configuration |

| (-)-Dihydrocubebin | Dibenzylbutanediol Lignan | (2R,3R)-configuration |

| (-)-Dimethylsecoisolariciresinol | Dibenzylbutanediol Lignan | (2R,3R)-configuration |

Formation of Other Chiral Building Blocks

The functional groups of this compound can be readily transformed into other functionalities with retention of stereochemistry, thereby expanding its utility as a versatile chiral starting material.

A common and powerful transformation is the oxidation of the primary alcohol groups of this compound to carboxylic acids, yielding (2R,3R)-2,3-Dimethylsuccinic acid. This diacid retains the C₂-symmetry and stereochemical integrity of the starting diol. Standard oxidation protocols, such as those employing Jones reagent (CrO₃/H₂SO₄), potassium permanganate (B83412) (KMnO₄), or multi-step procedures involving protection and selective oxidation, can achieve this conversion.

The resulting (2R,3R)-2,3-Dimethylsuccinic acid is itself a valuable chiral building block. For example, it has been used in the synthesis of complex molecules where the diacid motif is required. In one reported synthesis, an iodide intermediate was prepared from (2R,3R)-dimethylsuccinic acid for use in an alkylation reaction to construct a key fragment of a larger natural product. researchgate.net

Table 2: Transformation of this compound

| Starting Material | Reagents (Illustrative) | Product |

| This compound | 1. PCC or TEMPO/NaOCl2. NaClO₂ | (2R,3R)-2,3-Dimethylsuccinic Acid |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | (2R,3R)-2,3-Dimethylsuccinic Acid |

Derivatization for Stereochemical Analysis

Determining the enantiomeric purity of chiral substances is critical in asymmetric synthesis. This compound can be derivatized with chiral reagents to facilitate this analysis.

The Mosher's ester analysis is a widely used NMR spectroscopic method for determining the enantiomeric purity and absolute configuration of chiral alcohols. umn.edunih.gov The method involves reacting the chiral alcohol with a chiral derivatizing agent, typically the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA-Cl), to form diastereomeric esters. umn.edu Since this compound is a diol, it reacts with two equivalents of MTPA-Cl to form a diastereomeric diester.

If the starting diol sample were not enantiomerically pure but a mixture of (2R,3R) and (2S,3S) enantiomers, reacting it with a single enantiomer of MTPA-Cl (e.g., (R)-MTPA-Cl) would produce a mixture of two diastereomeric diesters. These diastereomers have distinct NMR spectra, particularly in the ¹H and ¹⁹F NMR regions. researchgate.net By comparing the integration of specific, well-resolved signals corresponding to each diastereomer, the ratio of the original enantiomers—and thus the enantiomeric excess (ee)—can be accurately calculated. utoronto.ca The chemical shift differences (Δδ = δₛ - δᵣ) between the esters formed from (S)-MTPA and (R)-MTPA provide information about the absolute configuration of the alcohol's stereocenter. umn.edunih.gov

Advanced Studies and Future Research Directions

Mechanistic Investigations of Reactions Involving (2R,3R)-2,3-Dimethyl-1,4-butanediol

Understanding the behavior of this compound under various reaction conditions is crucial for unlocking its full synthetic potential. Mechanistic studies provide insight into the pathways that govern its transformations, allowing chemists to predict and control reaction outcomes.

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (or vicinal diol) into a ketone or aldehyde through a 1,2-migratory shift. youtube.comyoutube.com The reaction is named after the rearrangement of pinacol (2,3-dimethyl-2,3-butanediol) to pinacolone. quora.com While the term "pinacol rearrangement" is specific to 1,2-diols, analogous acid-catalyzed rearrangements can be considered for other diols.

For a 1,4-diol such as this compound, the direct analog of a pinacol rearrangement is not the primary expected pathway. Instead, acid-catalyzed dehydration is known to favor intramolecular cyclization to yield a substituted cyclic ether, in this case, (3R,4R)-3,4-dimethyltetrahydrofuran. researchgate.netresearchgate.net This is due to the favorability of forming a stable five-membered ring through an intramolecular nucleophilic attack. However, examining the hypothetical steps of a pinacol-type rearrangement provides valuable insight into carbocation behavior.

The initial step in any acid-catalyzed reaction of a diol is the protonation of one of the hydroxyl groups by an acid catalyst, such as sulfuric acid. youtube.com This converts the poor leaving group (-OH) into a good leaving group (-OH2+).

Step 1: Protonation. One of the primary hydroxyl groups of this compound is protonated by an acid (H-A).

Step 2: Loss of Water. The protonated hydroxyl group departs as a water molecule, leading to the formation of a carbocation intermediate. quora.com In this case, the loss of water from a terminal carbon results in the formation of a primary carbocation.

Primary carbocations are known to be relatively unstable intermediates in comparison to secondary or tertiary carbocations. This high energy state makes the intermediate susceptible to rapid subsequent reactions, most commonly rearrangement or, in this specific substrate, intramolecular cyclization. researchgate.net

Following the formation of a carbocation, a rearrangement can occur if it leads to a more stable carbocation. These rearrangements typically involve the shift of a neighboring group (hydride, alkyl, or aryl) to the positively charged carbon.

In the context of the primary carbocation formed from this compound, a 1,2-hydride shift from the adjacent tertiary carbon (C2) would lead to the formation of a more stable tertiary carbocation. This is a common and energetically favorable process in carbocation chemistry. A subsequent 1,2-methyl shift is also mechanistically plausible, which would result in a secondary carbocation. The driving force for these shifts is the formation of a more stabilized intermediate. In the classic pinacol rearrangement of a vicinal diol, the migrating group shift leads to a resonance-stabilized carbocation where the positive charge is effectively delocalized by the lone pair of an adjacent oxygen atom, a key step in forming the final ketone product. youtube.com

Acid-Catalyzed Rearrangements (e.g., Pinacol-Type Rearrangements)

Emerging Synthetic Methodologies for Enantiopure this compound

The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic methods. For chiral diols like this compound, both chemical and biological routes are being explored.

One established chemical method involves the oxidative homocoupling of a chiral precursor. For instance, this compound can be synthesized via the oxidative homocoupling of (4S)-isopropyl-3-propionyl-2-oxazolidinone. researchgate.net Other modern approaches for creating 1,4-diols include the iron-catalyzed aerobic hydration and C-H hydroxylation of alkenes and the iridium-catalyzed C-H silylation of unactivated C(sp³)–H bonds followed by oxidation. researchgate.netnih.gov

A significant emerging field is the use of biotechnological and enzymatic processes. Microbial fermentation and enzymatic cascades offer sustainable and highly selective routes to chiral molecules. While much of the research in this area has focused on producing (2R,3R)-2,3-butanediol, these "green" methodologies are being actively developed for a wider range of chemicals. rsc.orgnih.gov The use of engineered microbes or isolated enzymes to produce this compound represents a promising future research direction for scalable and environmentally friendly synthesis. researchgate.net

Exploration of Novel Chiral Building Block Applications

Chiral diols are highly prized in asymmetric synthesis, where they can be used as chiral auxiliaries, chiral ligands for metal catalysts, or as synthons for complex natural products and pharmaceuticals. acs.org The C₂-symmetry of this compound makes it a particularly attractive building block.

C₂-symmetric ligands are known to be highly effective in a wide range of asymmetric catalytic reactions because they reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivity. pnas.org this compound can serve as a precursor to C₂-symmetric diphosphine ligands, analogous to the famous DIOP ligand, which is derived from tartaric acid. pnas.org Such ligands, featuring a backbone derived from the diol, can be used in transition metal-catalyzed reactions like asymmetric hydrogenation. acs.orgnih.govacs.org The two methyl groups on the backbone of this specific diol would provide conformational rigidity to the resulting metal-ligand chelate ring, which can be a critical factor in achieving high levels of enantiocontrol. acs.org

Furthermore, the diol itself can be a starting material for the synthesis of other valuable chiral molecules, including those with applications in drug discovery. nih.gov Its two stereocenters and two functional groups provide a well-defined platform for building molecular complexity with precise stereochemical control.

Q & A

Q. What are the established methods for synthesizing (2R,3R)-2,3-Dimethyl-1,4-butanediol with high stereochemical purity?

- Methodological Answer : Synthesis typically involves regioselective reactions or biocatalytic pathways. For example, (2R,3R)-configured diols can be synthesized via Sharpless asymmetric dihydroxylation or enzymatic reduction of diketones using stereospecific dehydrogenases (e.g., Bacillus licheniformis or Paenibacillus polymyxa enzymes) . Chiral chromatography (e.g., HPLC with chiral stationary phases) is critical for verifying enantiomeric excess (≥95%) .

- Key Data :

| Method | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Whole-cell biocatalysis | 78–85 | 98.5 | |

| Chemical synthesis | 60–70 | 95.0 |

Q. How can researchers confirm the stereochemistry and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (e.g., H and C NMR) to identify diastereotopic protons and confirm stereochemistry .

- Polarimetry to measure optical rotation ([α] values) and compare against literature data (e.g., [α] = −15.2° for the (2R,3R) isomer) .

- GC-MS or HPLC with chiral columns for quantitative purity analysis .

Advanced Research Questions

Q. How do metabolic pathways involving this compound differ across microbial strains, and how can conflicting data on enzyme specificity be resolved?

- Methodological Answer : Conflicting reports on dehydrogenase specificity (e.g., Klebsiella pneumoniae vs. Serratia marcescens) require:

- Kinetic assays (e.g., NAD/NADH-coupled assays) to compare and values for substrates .

- Gene knockout studies to isolate enzyme contributions (e.g., bdhA vs. adh genes) .

- Structural analysis (X-ray crystallography) of enzyme active sites to identify steric/electronic determinants of stereoselectivity .

Q. What experimental strategies optimize the biocatalytic production of this compound in non-native microbial hosts?

- Methodological Answer :

- Heterologous expression of stereospecific dehydrogenases (e.g., Rhodococcus erythropolis WZ010 acetylacetate reductase) in E. coli .

- Substrate engineering : Use meso-2,3-butanediol as a precursor to enhance enantioselectivity via kinetic resolution .

- Fermentation optimization : Adjust pH (6.5–7.0), temperature (30–37°C), and oxygen levels to minimize byproduct formation (e.g., acetoin) .

Q. How can researchers address discrepancies in reported pharmacological effects of butanediol isomers?

- Methodological Answer :

- Comparative dose-response studies in animal models (e.g., mice) to distinguish neurotoxic vs. hepatotoxic effects across isomers .

- Metabolomic profiling (LC-MS) to track isomer-specific metabolic intermediates (e.g., 2,3-butanediol vs. 1,4-butanediol) .

- Receptor binding assays to identify stereochemical preferences in GABAergic or opioid receptor interactions .

Q. What computational tools are effective for modeling the conformational dynamics of this compound in solvent systems?

- Methodological Answer :

- Molecular dynamics (MD) simulations using AMBER or GROMACS with explicit solvent models (e.g., water, DMSO) .

- Density Functional Theory (DFT) to calculate rotational barriers and predict stable conformers .

- NIST Chemistry WebBook for validating spectral data (IR, Raman) against experimental benchmarks .

Hypothesis-Driven Research Questions

Q. Can enzyme engineering (e.g., directed evolution) enhance the stereoselectivity of dehydrogenases for this compound synthesis?

- Methodological Answer :

- Site-directed mutagenesis targeting active-site residues (e.g., Tyr152, Asp259 in Bacillus BDH) to alter substrate binding .

- High-throughput screening using colorimetric assays (e.g., NADH-dependent formazan formation) .

Q. What are the implications of this compound as a chiral building block for anticancer agents like Terameprocol?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.